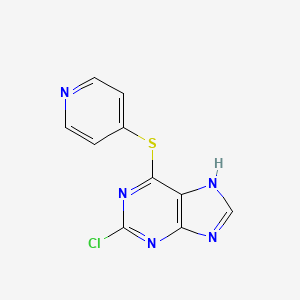
2-chloro-6-pyridin-4-ylsulfanyl-7H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-(pyridin-4-ylthio)-1H-purine is a heterocyclic compound that features a purine core substituted with a chlorine atom at the 2-position and a pyridin-4-ylthio group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pyridin-4-ylthio)-1H-purine typically involves the reaction of 2-chloropurine with 4-mercaptopyridine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-(pyridin-4-ylthio)-1H-purine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The pyridin-4-ylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the purine core.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted purines with various functional groups replacing the chlorine atom.
Oxidation: Sulfoxides or sulfones derived from the pyridin-4-ylthio group.
Reduction: Reduced derivatives of the pyridine ring or the purine core.
Applications De Recherche Scientifique
2-Chloro-6-(pyridin-4-ylthio)-1H-purine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Chemical Biology: It serves as a tool compound to probe the function of specific enzymes or receptors in biological systems.
Material Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-(pyridin-4-ylthio)-1H-purine involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and the pyridin-4-ylthio group play crucial roles in binding to the active sites of these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-(methylthio)-1H-purine: Similar structure but with a methylthio group instead of a pyridin-4-ylthio group.
2-Chloro-6-(phenylthio)-1H-purine: Similar structure but with a phenylthio group instead of a pyridin-4-ylthio group.
2-Chloro-6-(ethylthio)-1H-purine: Similar structure but with an ethylthio group instead of a pyridin-4-ylthio group.
Uniqueness
2-Chloro-6-(pyridin-4-ylthio)-1H-purine is unique due to the presence of the pyridin-4-ylthio group, which imparts distinct electronic and steric properties compared to other thio-substituted purines. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for drug discovery and other scientific research applications.
Propriétés
Numéro CAS |
646510-53-4 |
|---|---|
Formule moléculaire |
C10H6ClN5S |
Poids moléculaire |
263.71 g/mol |
Nom IUPAC |
2-chloro-6-pyridin-4-ylsulfanyl-7H-purine |
InChI |
InChI=1S/C10H6ClN5S/c11-10-15-8-7(13-5-14-8)9(16-10)17-6-1-3-12-4-2-6/h1-5H,(H,13,14,15,16) |
Clé InChI |
JEDPZEUSSCRJBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1SC2=NC(=NC3=C2NC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


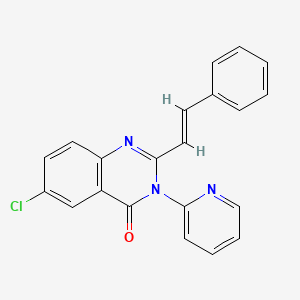
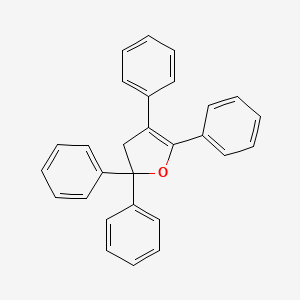
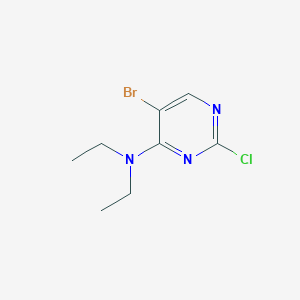
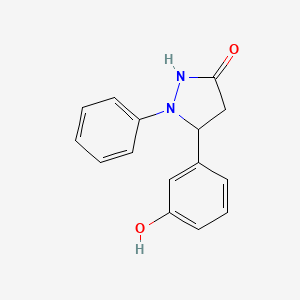
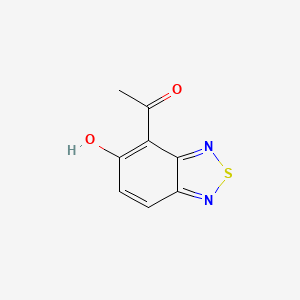
![Cyclopenta[kl]acridine](/img/structure/B15214711.png)
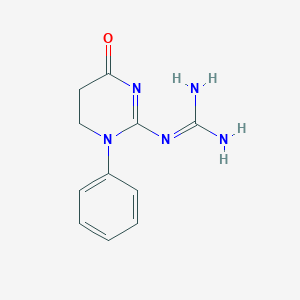
![4-Chloro-5-(2-(2-methoxyethoxy)ethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15214733.png)
![(3S)-N-[(2-chlorophenyl)methyl]-N-cyclopentylpyrrolidin-3-amine](/img/structure/B15214742.png)
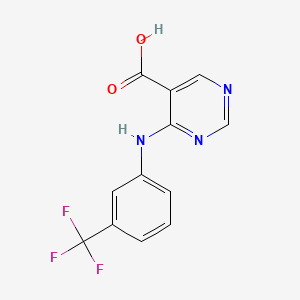
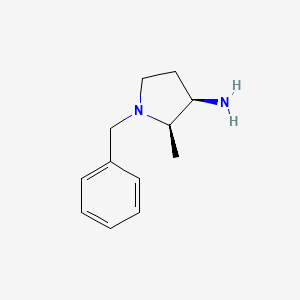
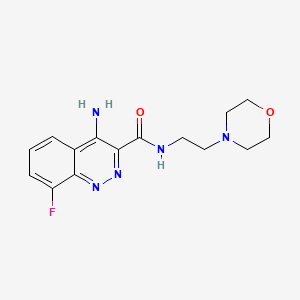
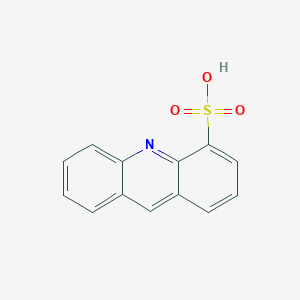
![4-(3-Methoxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B15214775.png)
